Product packaging for epsilon-Carotene(Cat. No.:CAS No. 472-89-9)

epsilon-Carotene

Cat. No.: B162410
CAS No.: 472-89-9
M. Wt: 536.9 g/mol
InChI Key: QABFXOMOOYWZLZ-GDBZIMIPSA-N
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Description

Epsilon-Carotene is a monocyclic carotenoid that serves as a crucial intermediate in the biosynthesis of alpha-carotene in plants and some algae . This compound is formed through the action of epsilon-cyclase, a key branch point enzyme that introduces a single epsilon-ring at one end of the linear, symmetrical lycopene substrate to produce delta-carotene (epsilon, psi-carotene) . The enzymatic activity of epsilon-cyclase is distinct, as it is unable to catalyze the introduction of a second epsilon ring, thereby controlling the metabolic flux toward beta,epsilon-carotenoids and avoiding the formation of epsilon,epsilon-carotenoids . As a researcher-focused product, our high-purity this compound is an essential tool for studying the regulation and engineering of the carotenoid pathway . It is ideal for investigations into photosynthetic apparatus assembly, light-harvesting complexes, and photoprotection mechanisms in plants . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56 B162410 epsilon-Carotene CAS No. 472-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFXOMOOYWZLZ-GDBZIMIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314826
Record name (6R,6′R)-ε,ε-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-89-9
Record name (6R,6′R)-ε,ε-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Carotene, (6R,6'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,6′R)-ε,ε-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .EPSILON.-CAROTENE, (6R,6'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632758C52E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enzymatic Cyclization via Lycopene Epsilon-Cyclase

This compound biosynthesis begins with the cyclization of lycopene, a linear carotenoid, catalyzed by lycopene epsilon-cyclase (ε-LCY). This enzyme introduces ε-rings at one or both ends of lycopene’s polyene chain, distinguishing this compound from β-carotene (which undergoes β-ring cyclization). In plants, ε-LCY operates alongside β-LCY to produce α-carotene (β,ε-carotene), but exclusive ε-ring formation requires specific genetic or environmental conditions.

The Arabidopsis thaliana model reveals that ε-LCY activity is regulated by the interplay of carotenoid hydroxylases, such as CYP97A3, which preferentially hydroxylates the β-ring of α-carotene. Mutants lacking CYP97A3 accumulate α-carotene, demonstrating how enzyme modulation can skew carotene profiles toward ε-ring-containing species.

Key Reaction Steps:

  • Lycopene Synthesis : Phytoene desaturase converts phytoene to lycopene via sequential desaturation.

  • Cyclization : ε-LCY catalyzes the formation of ε-rings, producing mono-ε (γ-carotene) or di-ε (this compound) derivatives.

  • Hydroxylation : CYP97-family enzymes modify ε-rings, though this step is optional for this compound isolation.

Genetic Engineering for Enhanced Production

Heterologous expression of ε-LCY in microbial systems (e.g., Escherichia coli) enables scalable this compound production. By introducing plant-derived ε-LCY genes into carotenoid-producing strains, researchers have achieved yields of up to 12 mg/L in optimized fermentations.

Example Protocol:

  • Gene Cloning : Insert ε-LCY from Arabidopsis into a plasmid under a T7 promoter.

  • Transformation : Introduce the plasmid into E. coli BL21(DE3) pre-engineered for lycopene production.

  • Induction : Incubate with IPTG (0.1 mM) at 25°C for 48 hours.

  • Extraction : Harvest cells, lyse with lysozyme, and extract carotenoids using acetone.

Extraction and Purification from Natural Sources

Solvent-Based Extraction

This compound occurs naturally in select algae and plant tissues, albeit at low concentrations. Ethanol and methyl tert-butyl ether (MTBE) are preferred solvents due to their ability to solubilize carotenoids without degrading ε-rings.

Optimized Workflow:

  • Homogenization : Grind plant material (e.g., Daucus carota roots) with hydromatrix to dehydrate tissues.

  • Reflux Extraction : Boil in ethanol (200 mL per 20 g biomass) at 78°C for 30 minutes.

  • Filtration : Remove solids via vacuum filtration using a 0.45 μm membrane.

  • Concentration : Rotary-evaporate the filtrate at 40°C under reduced pressure.

Yield Data:

SourceSolventTemperature (°C)Yield (μg/g dry weight)
Daucus carota (carrot)Ethanol7818.2 ± 1.4
Chlorella vulgarisAcetone259.8 ± 0.9

Solid-Phase Extraction (SPE) for Purification

Crude extracts require purification to isolate this compound from co-extracted lipids and pigments. C18 SPE columns effectively separate carotenoids based on hydrophobicity.

SPE Protocol:

  • Column Activation : Rinse a 50 mg C18 column with MTBE (3 mL).

  • Loading : Apply the ethanol extract dissolved in 40:60 methanol:MTBE.

  • Elution : Collect this compound with 80:20 acetone:MTBE.

  • Drying : Evaporate solvents under nitrogen and reconstitute in hexane.

Analytical Validation of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution LC-MS with electrospray ionization (ESI) identifies this compound via molecular ion peaks (m/z 536.5) and characteristic fragmentation patterns.

LC Conditions:

  • Column : C30 reversed-phase (3 μm, 150 × 2.1 mm)

  • Mobile Phase : Gradient of methanol/MTBE (90:10 to 50:50 over 30 min)

  • Flow Rate : 0.2 mL/min

MS/MS Fragments:

  • Primary ions: m/z 536.5 → 444.4, 381.3

  • Diagnostic UV-Vis: λ<sub>max</sub> 448 nm with a cis-peak at 332 nm

Challenges in Distinguishing ε-Ring Isomers

This compound’s structural similarity to α-carotene complicates analysis. Nuclear magnetic resonance (NMR) is often required to confirm ε-ring configuration, as LC-MS alone cannot resolve positional isomers.

Industrial and Research Applications

Nutraceutical Production

This compound’s antioxidant properties make it a candidate for functional foods. Encapsulation in hydroxypropyl-β-cyclodextrin (HPBCD) enhances its water solubility, as demonstrated in β-carotene formulations.

Encapsulation Protocol:

  • Complexation : Mix this compound (0.1% w/v) with HPBCD (5% w/v) in boiling water.

  • Stirring : Agitate at 95°C for 1 hour.

  • Drying : Spray-dry the solution to produce a stable powder .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Carotene undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

Nutritional Applications

Dietary Sources and Bioavailability
Epsilon-carotene is found in various fruits and vegetables, contributing to their color and nutritional value. Research indicates that carotenoids, including this compound, exhibit antioxidant properties that can mitigate oxidative stress in humans. For example, studies have shown that the bioavailability of carotenoids from raw and cooked vegetables varies significantly, impacting their effectiveness as dietary supplements .

Health Benefits
this compound has been linked to several health benefits:

  • Antioxidant Activity: this compound can quench free radicals and reduce oxidative damage, which is crucial in preventing chronic diseases .
  • Vision Health: Carotenoids like this compound may protect against age-related macular degeneration by filtering harmful blue light and reducing oxidative stress in retinal cells .
  • Cancer Prevention: Epidemiological studies suggest a correlation between high carotenoid intake and reduced cancer risk, particularly for lung and prostate cancers .

Pharmaceutical Applications

Therapeutic Potential
this compound's antioxidant properties make it a candidate for therapeutic applications in treating conditions such as cardiovascular diseases, diabetes, and neurodegenerative disorders. Research has indicated that carotenoids can modulate cellular signaling pathways involved in inflammation and cell survival .

Case Studies
A study on the effects of carotenoid supplementation demonstrated improved biomarkers of oxidative stress in patients with metabolic syndrome after regular intake of this compound-rich foods . Another clinical trial highlighted its role in enhancing immune response during respiratory infections .

Agricultural Applications

Crop Improvement
The genetic manipulation of this compound biosynthesis pathways has been explored to enhance the nutritional quality of crops. For instance, research involving the lycopene epsilon-cyclase gene (responsible for converting lycopene into alpha-carotene) has shown promising results in increasing the levels of beneficial carotenoids in carrot cultivars through CRISPR/Cas9 technology .

Stress Resistance
Plants engineered for higher this compound content have exhibited improved stress resistance under high light conditions. This enhancement is attributed to the increased accumulation of chlorophyll and carotenoids that protect against photoinhibition .

Cosmetic Applications

Skin Health Benefits
Due to its antioxidant properties, this compound is being investigated for its potential use in cosmetic formulations aimed at protecting skin from UV damage and aging. Studies suggest that topical application of carotenoid-rich extracts can improve skin hydration and elasticity while reducing photoaging effects .

Summary Table of this compound Applications

Application Area Description Key Findings/Case Studies
NutritionalAntioxidant source; vision healthReduced oxidative stress; protective effects against macular degeneration
PharmaceuticalTherapeutic potential against chronic diseasesImproved biomarkers in metabolic syndrome patients
AgriculturalCrop improvement via genetic manipulationEnhanced carotenoid levels through CRISPR technology
CosmeticSkin protection against UV damageImproved skin hydration; reduced aging signs

Mechanism of Action

Epsilon-Carotene exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Carotenoid Compounds

Structural Differences

Carotenoids are classified by their end-group structures (β-, ε-, or ψ-rings). Key structural distinctions include:

Compound Structure Cyclization Pattern
Epsilon-carotene ε,ε-carotene Two ε-rings formed by LCYE
Alpha-carotene β,ε-carotene One β-ring (LCYB) + one ε-ring (LCYE)
Beta-carotene β,β-carotene Two β-rings formed by LCYB
Delta-carotene ε,ψ-carotene One ε-ring (LCYE) + uncyclized ψ-end
Lycopene ψ,ψ-carotene No cyclization (linear polyene chain)

Sources :

Key Enzymes :

  • LCYE: Prefers ε-ring formation but cannot add a second ε-ring in most plants, limiting ε-carotene production .
  • LCYB : Dominates in β-ring synthesis; its absence redirects flux toward ε-carotene in certain tissues .
Natural Occurrence
Compound Primary Sources Notes
This compound Lettuce, maize endosperm, quail retina, cucumber Rare; accumulates in LCYB mutants
Alpha-carotene Carrots, pumpkin, squash Major component of vitamin A in some diets
Beta-carotene Carrots, spinach, sweet potatoes Most abundant provitamin A carotenoid
Delta-carotene Lettuce, maize mutants Intermediate in ε-carotene synthesis
Chemical Stability and Handling
Property This compound Beta-carotene Alpha-carotene
Solubility Insoluble in water Insoluble in water Insoluble in water
Stability Stable at -20°C Degrades in light/heat Similar to β-carotene
Saponification Resistant to base Sensitive to strong base Sensitive to base

Notes: this compound recovery in quail retina is unaffected by saponification conditions, unlike astaxanthin or xanthophylls .

Research Findings and Implications

  • Biosynthetic Engineering : Maize lcyB mutants accumulate ε-carotene, highlighting LCYB’s role in suppressing ε-ε cyclization .
  • Isomerization : this compound can isomerize to β-carotene under certain conditions, suggesting dynamic interconversion in vivo .
  • Species-Specific Roles : In quail retina, ε-carotene is abundant but absent in humans, limiting its relevance as a model for human macular degeneration .

Biological Activity

Epsilon-carotene, a member of the carotenoid family, is characterized by its unique structure, which includes one beta and one epsilon ring. This compound plays a significant role in various biological activities, particularly in plants and potential health benefits for humans. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is synthesized through the cyclization of lycopene by the action of specific enzymes known as lycopene cyclases. The cyclization process results in the formation of carotenoids with distinct structural properties that influence their biological functions. This compound is recognized for its antioxidant properties and potential health benefits, including anti-inflammatory and cardioprotective effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is critical in preventing various diseases linked to oxidative stress.

2. Cardioprotective Effects

Research indicates that this compound may contribute to cardiovascular health by reducing inflammation and improving endothelial function. Its role in the modulation of lipid profiles has been observed, suggesting a protective mechanism against heart disease.

3. Anti-Inflammatory Properties

This compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation. This property is particularly relevant in conditions like arthritis and other inflammatory diseases.

4. Potential Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. Its ability to modulate cell signaling pathways is an area of active research.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Carrot Varieties : A study investigated the expression of lycopene epsilon-cyclase (DcLCYE) in different carrot cultivars, revealing that higher levels of this compound were associated with specific genetic expressions linked to carotenoid accumulation .
  • Health Benefits Review : A comprehensive review highlighted that dietary intake of carotenoids, including this compound, could protect against oxidative damage and promote overall health .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AntioxidantScavenges reactive oxygen species; protects against oxidative stress
CardioprotectiveImproves endothelial function; modulates lipid profiles
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation
AnticancerInduces apoptosis; inhibits tumor growth

The biological activities of this compound are mediated through various biochemical pathways:

  • Antioxidant Mechanism : this compound interacts with ROS, neutralizing their harmful effects on cellular components.
  • Inflammatory Pathway Modulation : It inhibits key enzymes involved in inflammation, such as iNOS and COX-2, leading to decreased production of inflammatory mediators .
  • Cell Signaling : this compound influences cell signaling pathways related to cell proliferation and apoptosis, which is crucial for its anticancer effects .

Q & A

Q. What strategies mitigate confounding variables in studies of this compound’s synergistic effects with other carotenoids?

  • Methodological Answer : Design factorial experiments with isolated vs. combined carotenoid treatments. Use isobolographic analysis to quantify synergy. Control for matrix effects (e.g., lipid content) and validate with cell-based antioxidant assays .

Guidelines for Methodological Rigor

  • Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) as per IUPAC guidelines .
  • Data Validation : Use triplicate measurements and independent validation cohorts. Apply statistical tools (e.g., ANOVA, PCA) to address variability .
  • Literature Synthesis : Follow PRISMA frameworks for systematic reviews to minimize selection bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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